molecular formula C20H24N4O3 B15193296 (E)-8-(4-Ethoxystyryl)-1,3-diethyl-7-methylxanthine CAS No. 155271-29-7

(E)-8-(4-Ethoxystyryl)-1,3-diethyl-7-methylxanthine

Cat. No.: B15193296
CAS No.: 155271-29-7
M. Wt: 368.4 g/mol
InChI Key: NFTRCEYCKWZRHF-JLHYYAGUSA-N
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Description

(E)-8-(4-Ethoxystyryl)-1,3-diethyl-7-methylxanthine is a synthetic compound belonging to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is characterized by its unique ethoxystyryl group attached to the xanthine core, which may impart specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(4-Ethoxystyryl)-1,3-diethyl-7-methylxanthine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available xanthine derivatives.

    Styryl Group Introduction: The styryl group is introduced via a Heck reaction, where the xanthine derivative is reacted with a styrene derivative in the presence of a palladium catalyst.

    Final Product Formation: The final product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(4-Ethoxystyryl)-1,3-diethyl-7-methylxanthine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted xanthine derivatives.

Scientific Research Applications

(E)-8-(4-Ethoxystyryl)-1,3-diethyl-7-methylxanthine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-8-(4-Ethoxystyryl)-1,3-diethyl-7-methylxanthine involves its interaction with various molecular targets:

    Adenosine Receptors: The compound may act as an antagonist of adenosine receptors, leading to increased neurotransmitter release.

    Phosphodiesterase Inhibition: It may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and enhanced cellular signaling.

    Antioxidant Activity: The compound may exhibit antioxidant properties, protecting cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant effects.

    Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.

    Theobromine: Found in cocoa, with mild stimulant effects.

Uniqueness

(E)-8-(4-Ethoxystyryl)-1,3-diethyl-7-methylxanthine is unique due to its specific ethoxystyryl group, which may confer distinct biological activities compared to other xanthine derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

155271-29-7

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

8-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione

InChI

InChI=1S/C20H24N4O3/c1-5-23-18-17(19(25)24(6-2)20(23)26)22(4)16(21-18)13-10-14-8-11-15(12-9-14)27-7-3/h8-13H,5-7H2,1-4H3/b13-10+

InChI Key

NFTRCEYCKWZRHF-JLHYYAGUSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)OCC)C

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCC)C

Origin of Product

United States

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